4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate typically involves multi-step reactions starting from readily available starting materials. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the thiazole ring or other functional groups.
Scientific Research Applications
4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research into its potential as a therapeutic agent for treating infections, inflammation, and cancer is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of bacterial cell walls, inhibition of fungal growth, or modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar compounds to 4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections
These compounds share the thiazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and importance of thiazole derivatives in medicinal chemistry .
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[4-[2-(4-acetamidoanilino)-1,3-thiazol-4-yl]phenyl] acetate |
InChI |
InChI=1S/C19H17N3O3S/c1-12(23)20-15-5-7-16(8-6-15)21-19-22-18(11-26-19)14-3-9-17(10-4-14)25-13(2)24/h3-11H,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
WZGZGDXGENBKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.